Tri(pent-4-en-1-yl)alumane

Description

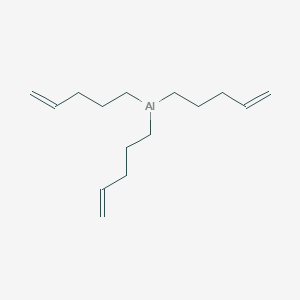

Tri(pent-4-en-1-yl)alumane is an organoaluminum compound with the formula Al(CH₂CH₂CH=CHCH₂)₃, featuring three pent-4-en-1-yl substituents bound to a central aluminum atom. The pent-4-en-1-yl group (CH₂CH₂CH=CHCH₂) contains a terminal double bond at the 4th carbon position, which confers unique electronic and steric properties to the molecule. This compound is classified as a Lewis acid due to aluminum’s electron-deficient nature, making it reactive toward nucleophiles such as ethers, amines, and halides. Its applications are hypothesized to include catalysis in polymerization reactions or as a precursor for synthesizing aluminum-containing materials, though specific studies on its reactivity remain sparse in the provided literature .

Properties

CAS No. |

52053-04-0 |

|---|---|

Molecular Formula |

C15H27Al |

Molecular Weight |

234.36 g/mol |

IUPAC Name |

tris(pent-4-enyl)alumane |

InChI |

InChI=1S/3C5H9.Al/c3*1-3-5-4-2;/h3*3H,1-2,4-5H2; |

InChI Key |

TZXFZYJPQYLXDS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC[Al](CCCC=C)CCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(pent-4-en-1-yl)alumane typically involves the reaction of aluminum trichloride with pent-4-en-1-yl magnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_9\text{MgBr} \rightarrow \text{Al(C}_5\text{H}_9)_3 + 3 \text{MgBrCl} ] This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis method. This includes using larger reactors, optimizing reaction times, and employing continuous flow techniques to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tri(pent-4-en-1-yl)alumane undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxide and pent-4-en-1-yl radicals.

Reduction: Can be reduced by strong reducing agents to form aluminum hydrides.

Substitution: Undergoes substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Substitution: Employs halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Aluminum oxide (Al₂O₃) and pent-4-en-1-yl radicals.

Reduction: Aluminum hydrides and pent-4-en-1-yl derivatives.

Substitution: Halogenated pent-4-en-1-yl compounds.

Scientific Research Applications

Tri(pent-4-en-1-yl)alumane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in the synthesis of biologically active molecules.

Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Tri(pent-4-en-1-yl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating reactions such as polymerization and catalysis. The pent-4-en-1-yl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Comparison with Similar Alumane Compounds

Organoaluminum compounds vary widely in reactivity and stability depending on their substituents. Below is a detailed comparison of Tri(pent-4-en-1-yl)alumane with structurally related alumanes:

Triethylalumane (Al(C₂H₅)₃)

- Molecular Formula : Al(C₂H₅)₃

- Structure : Three ethyl groups (C₂H₅) bonded to aluminum.

- Reactivity : Highly pyrophoric and reacts violently with water and oxygen. Widely used as a catalyst in Ziegler-Natta polymerization of alkenes.

- Electronic Effects : Shorter alkyl chains increase Lewis acidity compared to bulkier substituents.

Bis(3-methylbutyl)alumane (Al(CH₂CH(CH₃)CH₂)₂)

- Molecular Formula : Al(CH₂CH(CH₃)CH₂)₂

- Structure : Two branched 3-methylbutyl groups attached to aluminum.

- Reactivity : Reduced Lewis acidity due to steric hindrance from branched substituents. Enhanced stability in air compared to triethylalumane.

This compound

- Molecular Formula : Al(CH₂CH₂CH=CHCH₂)₃

- Structure : Three linear pent-4-en-1-yl groups with terminal double bonds.

- Electronic Effects: The electron-rich double bond may donate electron density to the aluminum center, slightly attenuating its Lewis acidity compared to triethylalumane. Stability: The unsaturated bonds could participate in side reactions (e.g., cyclization or crosslinking), limiting shelf stability.

Data Table: Comparative Properties of Selected Alumanes

| Property | Triethylalumane | Bis(3-methylbutyl)alumane | This compound |

|---|---|---|---|

| Molecular Weight (g/mol) | 114.16 | 198.33 | 318.45 |

| Substituent Type | Short, linear alkyl | Branched alkyl | Linear alkyl with double bond |

| Lewis Acidity | High | Moderate | Moderate-Low |

| Air Stability | Low (pyrophoric) | Moderate | Low (potential side reactions) |

| Applications | Polymerization catalysis | Stabilized precursors | Hypothetical: Specialty catalysis |

Research Findings and Hypotheses

- Structural Insights : The terminal double bond in this compound may enable coordination to transition metals, analogous to allyl-aluminum complexes used in olefin polymerization .

- Reactivity Trends : Comparative studies of alkylaluminum compounds suggest that steric bulk and electron-donating substituents reduce Lewis acidity. This compound’s long-chain unsaturated groups likely place it in a niche between triethylalumane and bulkier arylalumanes.

- Synthetic Challenges : Synthesis of this compound would require controlled conditions to avoid premature decomposition or oligomerization via the reactive double bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.